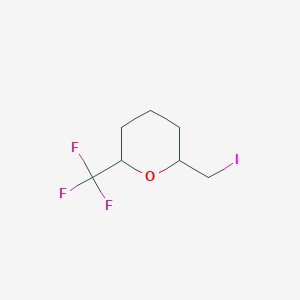

2-(Iodomethyl)-6-(trifluoromethyl)oxane

描述

Structure

3D Structure

属性

IUPAC Name |

2-(iodomethyl)-6-(trifluoromethyl)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3IO/c8-7(9,10)6-3-1-2-5(4-11)12-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRYKRIYBQANPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC(C1)C(F)(F)F)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 2 Iodomethyl 6 Trifluoromethyl Oxane

Reactions at the Iodomethyl Group

The carbon-iodine (C-I) bond in the iodomethyl group is the primary center of reactivity. Iodine is an excellent leaving group due to its large size and the relatively weak C-I bond (bond dissociation energy of approximately 234 kJ/mol), making the methylene carbon an electrophilic site susceptible to a variety of transformations. wikipedia.org

Nucleophilic substitution is a hallmark reaction for primary alkyl halides like 2-(iodomethyl)-6-(trifluoromethyl)oxane. libretexts.org The reaction involves the replacement of the iodide ion by a nucleophile. The two principal mechanisms for this transformation are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.

For this compound, which is a primary alkyl iodide, the SN2 pathway is strongly favored . masterorganicchemistry.comyoutube.comorganic-chemistry.org The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. masterorganicchemistry.comorganic-chemistry.org This backside attack leads to an inversion of stereochemistry at the reaction center. The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile. youtube.com

The preference for the SN2 mechanism is due to two main factors:

Steric Hindrance: The primary carbon atom is relatively unhindered, allowing easy access for the incoming nucleophile. youtube.com

Carbocation Instability: The alternative SN1 pathway proceeds through a carbocation intermediate. youtube.comtestbook.com A primary carbocation, which would be formed from the cleavage of the C-I bond in this molecule, is highly unstable and its formation is energetically disfavored. organic-chemistry.org

A wide range of nucleophiles can be employed in SN2 reactions with primary iodides, leading to a diverse array of products. The choice of solvent is also critical; polar aprotic solvents like acetone or dimethylformamide (DMF) are typically preferred for SN2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity. masterorganicchemistry.comleah4sci.com

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Substrate Structure | Disfavored (unstable primary carbocation) | Favored (primary, low steric hindrance) |

| Mechanism | Two-step (carbocation intermediate) | One-step (concerted) |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization (not applicable here) | Inversion of configuration |

| Preferred Solvent | Polar Protic | Polar Aprotic |

The C-I bond can be reductively cleaved by active metals to form highly reactive organometallic compounds. These reagents effectively reverse the polarity of the carbon atom, transforming it from an electrophile into a potent nucleophile and strong base.

Grignard Reagents: Reaction with magnesium metal in an ether solvent (such as diethyl ether or tetrahydrofuran, THF) yields the corresponding Grignard reagent, (6-(trifluoromethyl)oxan-2-yl)methylmagnesium iodide. quora.combyjus.commasterorganicchemistry.commasterorganicchemistry.com The reaction occurs on the surface of the magnesium metal. masterorganicchemistry.com Alkyl iodides are generally more reactive than bromides or chlorides for this purpose. masterorganicchemistry.com

Organolithium Reagents: Treatment with lithium metal, typically in an inert solvent like pentane or hexane, produces the organolithium analog, (6-(trifluoromethyl)oxan-2-yl)methyllithium. saylor.org This reaction also proceeds with alkyl iodides being the most reactive among the halides. Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. youtube.com

Organozinc Reagents: Organozinc compounds can be prepared by the direct insertion of zinc metal into the C-I bond. uni-muenchen.de The reaction is often facilitated by activating the zinc, for instance with 1,2-dibromoethane or by using a LiCl salt in THF, which allows the reaction to proceed at moderate temperatures. nih.govorganic-chemistry.org Organozinc reagents are valued for their moderate reactivity and high functional group tolerance compared to Grignard or organolithium reagents. uni-muenchen.de

| Reagent Type | Metal | Typical Solvent | General Reaction |

|---|---|---|---|

| Grignard | Magnesium (Mg) | Diethyl ether, THF | R-I + Mg → R-MgI |

| Organolithium | Lithium (Li) | Pentane, Hexane, Ether | R-I + 2Li → R-Li + LiI |

| Organozinc | Zinc (Zn) | THF, Ethyl Acetate | R-I + Zn → R-ZnI |

The weak C-I bond is susceptible to homolytic cleavage, making the iodomethyl group a precursor for alkyl radicals.

Radical Reactions: Carbon-centered radicals can be generated from alkyl iodides under mild conditions. nih.gov This can be achieved through initiation by visible light in the presence of a silane, or via electrochemical methods. nih.govrsc.org These radicals can then participate in various C-C bond-forming reactions, such as Giese additions to electron-deficient alkenes. nih.gov Copper-catalyzed radical cross-coupling reactions of unactivated alkyl iodides with various nucleophiles are also possible. acs.org

Reductive Dehalogenation: This process involves the replacement of the iodine atom with a hydrogen atom. It can be accomplished using various methods, including catalytic transfer hydrogenation under alkaline conditions or via radical pathways. acs.org The rate of dehalogenation is fastest for iodides compared to other halogens due to the lower bond dissociation energy. wikipedia.org Transition-metal-free hydrogenation can also be achieved using visible light and a base. organic-chemistry.org

While substitution is generally favored for primary alkyl halides, elimination reactions can occur, particularly in the presence of a strong, sterically hindered base. masterorganicchemistry.com This reaction, typically following an E2 (Elimination Bimolecular) mechanism , involves the abstraction of a proton from the carbon adjacent to the iodomethyl group (the β-carbon, which is C2 of the oxane ring) and the simultaneous expulsion of the iodide leaving group. byjus.comorgchemboulder.com

The product of this elimination would be 2-methylene-6-(trifluoromethyl)oxane, an exocyclic olefin. The E2 reaction is a concerted, one-step process, and its rate depends on the concentration of both the substrate and the base. testbook.com To favor elimination over the competing SN2 substitution, a bulky base such as potassium tert-butoxide is often used. masterorganicchemistry.com

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is not typically a site for direct transformation under common organic reaction conditions due to the exceptional strength of the C-F bonds. mdpi.comrsc.org Its primary role is to exert powerful electronic effects on the rest of the molecule.

The trifluoromethyl group is one of the most potent electron-withdrawing groups in organic chemistry, primarily through a strong negative inductive effect (-I effect). nih.gov This is a consequence of the high electronegativity of the three fluorine atoms. mdpi.com

This strong electron withdrawal has several key impacts on the this compound molecule:

Deactivation of the Oxane Ring: The -CF3 group significantly reduces the electron density throughout the oxane ring. This effect is most pronounced at the adjacent C6 position and the ether oxygen.

Reduced Basicity of the Ether Oxygen: The inductive pull of electrons by the -CF3 group makes the lone pairs on the ring's oxygen atom less available for protonation or coordination to Lewis acids. This reduces the basicity of the oxane compared to an unsubstituted analog.

Influence on the Iodomethyl Group: The electron-withdrawing effect extends to the iodomethyl group at C2. While this effect diminishes with distance, it can slightly increase the electrophilicity of the methylene carbon, potentially influencing the rates of nucleophilic substitution reactions. The strong electron-withdrawing properties of the trifluoromethyl group are known to enhance the electrophilic character at adjacent sites. nih.govscispace.com

| Compound Name |

|---|

| This compound |

| (6-(Trifluoromethyl)oxan-2-yl)methylmagnesium iodide |

| (6-(Trifluoromethyl)oxan-2-yl)methyllithium |

| 2-Methylene-6-(trifluoromethyl)oxane |

| Potassium tert-butoxide |

C-F Bond Activation and Functionalization

The trifluoromethyl (CF₃) group is characterized by the exceptional strength of its carbon-fluorine bonds, making it generally unreactive under standard conditions. The C-F bond is the strongest single bond to carbon, and its strength increases with the number of fluorine atoms on the carbon. nih.govrsc.org Consequently, the selective activation and functionalization of a single C-F bond in an aliphatic trifluoromethyl group, such as the one in this compound, represents a significant synthetic challenge. researchgate.net

Despite this high stability, several strategies have been developed for the activation of C-F bonds in aliphatic fluorides. These methods typically require harsh conditions or specialized reagents and catalysts. researchgate.net Key approaches applicable to the trifluoromethyl group include:

Single Electron Transfer (SET) Processes: Powerful reducing agents, often generated through photoredox catalysis, can transfer an electron to the CF₃ group. This can lead to the cleavage of a C-F bond and the formation of a difluoro radical intermediate, which can then be trapped by other reagents. researchgate.net

Transition-Metal Catalysis: Certain transition-metal complexes, particularly those based on palladium and copper, have been shown to catalytically activate C-F bonds in trifluoromethyl arenes. nih.govrsc.org While less common for aliphatic systems, similar principles could potentially be applied.

Lewis Acid Activation: Strong Lewis acids can coordinate to a fluorine atom, weakening the C-F bond and facilitating its cleavage.

These transformations would convert the inert trifluoromethyl group into a more versatile difunctionalized moiety, opening pathways for further molecular elaboration. However, such reactions would need to be carefully designed to avoid competing reactions at the more reactive iodomethyl site.

Table 1: Potential Conditions for C-F Bond Activation of Aliphatic Trifluoromethyl Groups

| Activation Method | Typical Reagents/Catalysts | Potential Product Type | Reference |

|---|---|---|---|

| Photoredox Catalysis (SET) | Visible-light photocatalyst (e.g., Ir, Ru complexes), reducing agent | Hydrodefluorination (CHF₂) or defluorinative alkylation | researchgate.net |

| Transition-Metal Catalysis | Pd/Cu catalyst systems, silane reductants | Selective monodefluorination (CHF₂) | nih.govrsc.org |

Participation in Concerted Reactions

Concerted reactions are single-step processes where bond breaking and bond formation occur simultaneously through a single transition state, without the formation of a reactive intermediate. taylorandfrancis.com The potential for this compound to participate in such reactions is largely theoretical and would depend on the specific reaction type.

The oxane ring itself is a saturated system and lacks the π-electrons necessary to participate directly as a diene or dienophile in pericyclic reactions like the Diels-Alder reaction. However, transformations of the substituents could potentially generate a reactive π-system. For example, elimination of HI from the iodomethyl group could, in principle, lead to an exocyclic methylene group, which could then act as a dienophile.

The electronic influence of the trifluoromethyl group would be a key factor in any potential concerted reaction. As a powerful electron-withdrawing group, it would significantly lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of any adjacent π-system, potentially increasing its reactivity as an electrophile or dienophile in cycloaddition reactions. researchgate.net

Reactivity of the Oxane Ring System

The tetrahydropyran (B127337) (oxane) ring is a stable, six-membered saturated ether. wikipedia.org Its reactivity is generally low compared to its substituents or to strained cyclic ethers like oxetanes.

Direct C-H functionalization of the saturated carbon atoms of the oxane ring is a challenging endeavor due to the high bond dissociation energy of sp³ C-H bonds. Such transformations typically require highly reactive intermediates, such as free radicals, or transition-metal-catalyzed processes.

Potential pathways for functionalization could include:

Radical Halogenation: Under free-radical conditions (e.g., using NBS and a radical initiator), allylic or benzylic C-H bonds are most reactive. In this saturated system, the reaction would be less selective, but might favor positions alpha to the ether oxygen (C2 and C6) due to some radical stabilization. However, the existing substituents would likely be more reactive.

Directed C-H Activation: Achieving regioselectivity would likely necessitate a directing group strategy, where a functional group on the molecule coordinates to a metal catalyst and directs the C-H activation to a specific, nearby position. mdpi.com

Any reaction at the ring carbons would be heavily influenced by the stereochemistry at C2 and C6. The substituents would likely adopt pseudo-equatorial positions in the chair conformation of the ring, directing incoming reagents to the less sterically hindered face to yield specific diastereomers.

The tetrahydropyran ring is thermodynamically stable and, unlike smaller, strained rings such as oxetanes or epoxides, does not readily undergo ring-opening reactions. acs.org Cleavage of the ether C-O bonds requires harsh conditions.

Acid-Catalyzed Cleavage: Strong Brønsted acids (e.g., HBr, HI) at high temperatures can protonate the ether oxygen, followed by nucleophilic attack by the conjugate base (Br⁻ or I⁻). This would lead to a diol derivative that is subsequently halogenated. This process is generally not selective and would likely involve the formation of a carbocation intermediate, potentially leading to rearrangements.

Lewis Acid-Mediated Opening: Strong Lewis acids can also coordinate to the ether oxygen and facilitate ring opening.

In specialized cases, intramolecular participation from a neighboring group can facilitate ring cleavage. For instance, conversion of the iodomethyl group to a more reactive species could potentially lead to an intramolecular cyclization that involves ring opening, although this is speculative. A plausible mechanism for the ring opening of a substituted tetrahydropyran structure has been discussed in the context of atmospheric degradation of toxins. researchgate.net

Ring expansion reactions are most common for strained three- and four-membered rings, or for five-membered rings seeking to achieve the greater stability of a six-membered ring. nih.govacs.org Expansion of a stable six-membered oxane ring is energetically unfavorable and thus highly unlikely.

However, a synthetically relevant transformation is the ring expansion of smaller rings to form tetrahydropyrans. For example, tetrahydrofurans bearing an iodomethyl group have been shown to undergo a hydride-mediated ring expansion to yield tetrahydropyrans. nih.govacs.org Similarly, ring expansion of oxiranes or cyclopropanated furans can also serve as a synthetic route to the tetrahydropyran skeleton. rsc.orgnih.govacs.org While not a reaction of this compound, these methods represent potential synthetic pathways to its core structure.

Chemoselective Transformations in Polyfunctionalized Systems

Chemoselectivity describes the preferential reaction of one functional group over another in a multifunctional molecule. In this compound, the significant difference in reactivity between the C-I bond and the C-F or C-O bonds allows for a high degree of chemoselectivity.

The primary C-I bond is the most reactive site in the molecule for several key transformations:

Nucleophilic Substitution: The iodomethyl group is an excellent substrate for Sₙ2 reactions. A wide variety of nucleophiles (e.g., cyanides, azides, thiolates, alkoxides, amines) can displace the iodide anion to introduce new functional groups, leaving the trifluoromethyl group and oxane ring untouched. sigmaaldrich.comlookchem.com

Organometallic Reagent Formation: The C-I bond can be converted into an organometallic species, for example, through reaction with magnesium (to form a Grignard reagent) or lithium. This would transform the electrophilic carbon into a nucleophilic one, enabling the formation of new C-C bonds.

Radical Reactions: The C-I bond is relatively weak and can be cleaved homolytically under radical conditions (e.g., using AIBN and Bu₃SnH) to generate a primary alkyl radical. This radical could then participate in additions to alkenes or other radical cascade reactions.

The trifluoromethyl group, in contrast, is inert to these conditions. The ether linkages of the oxane ring are also stable to most nucleophiles, bases, and reducing agents. noaa.gov This differential reactivity allows the iodomethyl group to be used as a versatile synthetic handle for the elaboration of the molecule.

Table 2: Examples of Predicted Chemoselective Reactions at the Iodomethyl Position

| Reagent(s) | Reaction Type | Predicted Product | Unreactive Groups |

|---|---|---|---|

| NaCN in DMSO | Sₙ2 Nucleophilic Substitution | 2-(Cyanomethyl)-6-(trifluoromethyl)oxane | CF₃, Oxane Ring |

| NaN₃ in DMF | Sₙ2 Nucleophilic Substitution | 2-(Azidomethyl)-6-(trifluoromethyl)oxane | CF₃, Oxane Ring |

| Mg, THF | Grignard Formation | [2-(Trifluoromethyl)oxan-6-yl]methylmagnesium iodide | CF₃, Oxane Ring |

| AIBN, Bu₃SnH | Radical Dehalogenation | 2-Methyl-6-(trifluoromethyl)oxane | CF₃, Oxane Ring |

Based on the conducted research, there is currently no publicly available scientific literature or data specifically detailing the stereochemical investigations of the chemical compound “this compound”.

Further research or synthesis and analysis of this specific compound would be required to generate the data necessary to fulfill the detailed article structure requested.

Stereochemical Investigations: Diastereomerism, Enantiomerism, and Conformational Dynamics

Conformational Analysis of the Oxane Ring System

Anomeric and Gauche Effects in Substituted Oxanes

The conformational preferences of substituted oxanes are not governed by sterics alone. Stereoelectronic effects, such as the anomeric and gauche effects, play a crucial role in determining the most stable conformations.

The anomeric effect describes the thermodynamic preference for a heteroatomic substituent at the anomeric carbon (C2 in the case of 2-(Iodomethyl)-6-(trifluoromethyl)oxane) to occupy an axial position, despite the potential for increased steric hindrance. wikipedia.orgscripps.edu This phenomenon is attributed to a stabilizing hyperconjugative interaction between a lone pair of the endocyclic oxygen atom and the antibonding σ* orbital of the C-X bond (where X is the heteroatom of the substituent). rsc.org In this compound, the iodomethyl group at C2 could potentially experience an anomeric effect. The magnitude of this effect is dependent on the electronegativity of the substituent and the solvent. wikipedia.org While iodine is less electronegative than other halogens like fluorine and chlorine, the C-I bond is a potential acceptor for the lone pair electrons of the ring oxygen. scripps.edu This could lead to a greater population of the axial conformer for the iodomethyl group than would be predicted based solely on steric considerations.

The gauche effect refers to the tendency for a conformation with substituents in a gauche relationship (a 60° dihedral angle) to be more stable than the anti conformation (a 180° dihedral angle). stackexchange.com This effect is often observed in molecules containing electronegative atoms. In the context of this compound, gauche interactions will be prevalent in the chair conformations. For instance, in a cis-diastereomer with both substituents in equatorial positions, there will be a gauche interaction between the iodomethyl group and the trifluoromethyl group. The stability of this interaction will depend on a balance of steric repulsion and potential stabilizing electronic interactions. In the axial conformations, gauche interactions occur between the axial substituent and the syn-axial hydrogen atoms, contributing to 1,3-diaxial strain. masterorganicchemistry.comlibretexts.org

Table 1: Theoretical Conformational Energy Analysis of this compound Isomers

| Isomer | Conformation | Major Steric Interactions | Stereoelectronic Effects | Estimated Relative Stability |

| cis | Diequatorial | Gauche interaction between substituents | Potential anomeric effect for C2-I bond | More Stable |

| cis | Diaxial | 1,3-diaxial interactions for both groups | Pronounced anomeric effect for C2-I bond | Less Stable |

| trans | Equatorial-Axial (Iodo-eq, CF3-ax) | 1,3-diaxial interactions for CF3 group | Minimal anomeric effect | Less Stable |

| trans | Axial-Equatorial (Iodo-ax, CF3-eq) | 1,3-diaxial interactions for Iodo group | Anomeric effect for C2-I bond | More Stable |

Dynamic Stereochemistry: Inversion Barriers and Rotational Isomerism

The stereochemistry of this compound is not static. The molecule undergoes dynamic processes, including ring inversion and bond rotation, which are crucial for understanding its reactivity and properties.

Ring Inversion Barriers:

The oxane ring is conformationally mobile and can undergo a "chair flip" to an alternative chair conformation. youtube.com During this process, axial substituents become equatorial and vice versa. The energy barrier to this inversion is influenced by the substituents on the ring. The presence of bulky groups like iodomethyl and trifluoromethyl is expected to influence the inversion barrier. Theoretical calculations and experimental studies on related substituted cyclohexanes and oxanes provide insight into the magnitude of these barriers. nih.govresearchgate.net The energy barrier for the chair-chair interconversion is a critical parameter that determines the rate at which the two chair conformers interconvert at a given temperature.

Table 2: Estimated Ring Inversion Barriers for Substituted Oxanes

| Compound | Substituents | Estimated Inversion Barrier (kcal/mol) |

| Oxane | None | ~10 |

| Methylcyclohexane | -CH3 | ~10.5 |

| cis-1,2-dimethylcyclohexane | -CH3, -CH3 | ~11 |

| This compound | -CH2I, -CF3 | 11-13 (Estimated) |

Rotational Isomerism:

In addition to ring inversion, rotational isomerism (or rotamerism) around the single bonds connecting the substituents to the oxane ring is another important dynamic process. The rotation around the C2-C(H2I) bond of the iodomethyl group and the C6-C(F3) bond of the trifluoromethyl group will have distinct energy profiles with specific rotational barriers.

For the iodomethyl group, rotation will be influenced by steric interactions between the iodine atom and the oxane ring. For the trifluoromethyl group, which is larger than a methyl group, the barrier to rotation is expected to be significant. nih.gov The conformational preferences of these groups can be influenced by electronic factors as well. Computational studies on similar fluorinated and halogenated compounds can provide estimates for these rotational barriers. semanticscholar.orgrsc.org

Table 3: Estimated Rotational Barriers for Substituent Groups

| Substituent Group | Bond | Estimated Rotational Barrier (kcal/mol) |

| Methyl | C-CH3 on cyclohexane | ~3.0 |

| Trifluoromethyl | C-CF3 on an aliphatic chain | 4.0 - 5.0 |

| Iodomethyl | C-CH2I on a cyclic ether | 3.5 - 4.5 (Estimated) |

Applications As a Synthetic Building Block and Intermediate

Utilization in the Synthesis of Complex Natural Products

The synthesis of natural products often requires intricate strategies to install specific functional groups and stereocenters. While direct evidence for the utilization of "2-(Iodomethyl)-6-(trifluoromethyl)oxane" in the total synthesis of complex natural products is not extensively documented in publicly available literature, its structural motifs suggest potential applications. The trifluoromethyl group is a key feature in many biologically active synthetic molecules, valued for its ability to enhance metabolic stability and binding affinity. nih.gov The oxane ring system is a common scaffold in numerous natural products. The iodomethyl group serves as a versatile handle for carbon-carbon bond formation through various coupling reactions. Synthetic chemists could potentially leverage this building block to introduce a trifluoromethylated oxane moiety into a larger natural product scaffold, thereby creating novel analogues with potentially improved pharmacological properties.

Precursor for the Development of Novel Bioisosteric Scaffolds

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in drug design. uni-muenchen.de The trifluoromethyl group is a well-established bioisostere for various functional groups, and its incorporation can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. cas.cn "this compound" can serve as a precursor for creating novel scaffolds where the trifluoromethylated oxane ring acts as a bioisosteric replacement for other cyclic systems. For instance, it could be used to replace aromatic or other heterocyclic rings to modulate properties such as solubility, metabolic stability, and target engagement. The development of such novel fluoroalkylated moieties is of great interest for pharmaceutical research. uni-muenchen.de

Role in the Construction of Advanced Organic Materials

The unique electronic properties of fluorine-containing compounds make them attractive components for advanced organic materials. Organofluorine compounds are utilized in a wide range of applications, from liquid crystals to photovoltaic materials. cas.cn While specific examples of "this compound" in materials science are not prominent in the literature, its structure suggests potential. The trifluoromethyl group can influence the electronic and physical properties of organic materials, such as their thermal stability and electron affinity. The oxane core provides a defined three-dimensional structure. Through polymerization or incorporation into larger conjugated systems via the iodomethyl handle, this compound could be explored for the development of new polymers or functional materials with tailored properties.

Derivatization to Introduce Additional Functionalities

A key aspect of a versatile building block is its ability to be readily modified to introduce a range of other functional groups. greyhoundchrom.com The iodomethyl group of "this compound" is a prime site for such derivatization. This reactive handle can participate in a variety of chemical transformations, allowing for the introduction of additional functionalities.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent | Resulting Functional Group |

| Nucleophilic Substitution | Azide (e.g., NaN3) | Azidomethyl |

| Nucleophilic Substitution | Cyanide (e.g., KCN) | Cyanomethyl |

| Nucleophilic Substitution | Amines (e.g., R2NH) | Aminomethyl |

| Nucleophilic Substitution | Thiolates (e.g., R-SNa) | Thiomethyl |

| Coupling Reactions | Alkynes (e.g., Sonogashira) | Propargyl |

| Coupling Reactions | Alkenes (e.g., Heck) | Allyl |

These derivatization strategies significantly expand the synthetic utility of "this compound," enabling its incorporation into a broader array of target molecules with diverse chemical and physical properties. researchgate.netcopernicus.org The ability to introduce various functionalities opens up possibilities for creating libraries of compounds for screening in drug discovery or for fine-tuning the properties of organic materials.

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Methodologies

Future synthetic efforts towards 2-(iodomethyl)-6-(trifluoromethyl)oxane and its derivatives will likely prioritize green chemistry principles. This involves a shift away from hazardous reagents and solvents towards more environmentally benign alternatives. Research in this area is expected to focus on minimizing waste, improving atom economy, and utilizing safer fluorinating and iodinating agents. dovepress.commdpi.com

Key research objectives may include:

Use of Safer Reagents: Exploration of non-hazardous fluorine and iodine sources to replace traditional, more toxic options. dovepress.com This could involve leveraging advances in electrophilic fluorinating agents that are safer to handle.

Catalytic Approaches: Designing catalytic routes that reduce the need for stoichiometric reagents, thereby minimizing waste.

Alternative Energy Inputs: Investigating photochemical or electrochemical methods to drive the synthesis, potentially under milder conditions and with higher selectivity.

Bio-based Solvents and Catalysts: Exploring the use of renewable solvents and biocatalysis to enhance the sustainability profile of the synthetic process.

These approaches aim to create synthetic pathways that are not only efficient but also significantly reduce the environmental impact compared to traditional methods. dovepress.com

Exploration of Novel Catalytic Transformations

The dual functionality of this compound makes it a prime candidate for novel catalytic transformations. The iodomethyl group is a key site for cross-coupling reactions, while the trifluoromethylated oxane core can influence reactivity and stability.

Emerging trends in this domain include:

C-F Bond Functionalization: While the C-F bonds in the trifluoromethyl group are exceptionally strong, research into their selective activation and functionalization is a growing field. mdpi.comnih.govacs.org Catalytic methods that can selectively transform one C-F bond could open up new avenues for creating structurally diverse fluorinated molecules. mdpi.comresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful tool for activating organohalides. nih.govresearchgate.net Future work will likely explore the use of this technology to generate radicals from the C-I bond of this compound, enabling a range of coupling and functionalization reactions. researchgate.netresearchgate.net

Hypervalent Iodine Catalysis: The chemistry of iodine itself is evolving, with hypervalent iodine compounds emerging as versatile, environmentally benign reagents and catalysts for oxidative transformations. researchgate.netrsc.orgrsc.org Research may focus on using the iodine atom within the molecule as a precursor to in-situ generated catalytic species.

These catalytic strategies are poised to significantly expand the synthetic utility of this compound, allowing for its incorporation into a wider array of complex molecular architectures.

Integration with Flow Chemistry and Automated Synthesis

The synthesis and derivatization of fluorinated and halogenated compounds can often involve hazardous reagents and exothermic reactions. rsc.orgresearchgate.net Flow chemistry, which involves performing reactions in a continuous stream rather than a batch, offers significant advantages in safety, control, and scalability. rsc.orgbeilstein-journals.orgvapourtec.com

Future research is expected to leverage these technologies in the context of this compound:

Safer Handling of Reagents: Flow reactors allow for the in-situ generation and immediate use of hazardous reagents, minimizing operator exposure and the risks associated with handling and storing toxic materials. rsc.orgvapourtec.com

Enhanced Reaction Control: The superior heat and mass transfer in microreactors enables precise control over reaction parameters like temperature and residence time, often leading to higher yields and selectivities. beilstein-journals.org

Scalability and Automation: Flow chemistry facilitates easier scaling of production from laboratory to industrial quantities. researchgate.net When combined with artificial intelligence and robotic platforms, automated synthesis systems can accelerate the discovery and optimization of new reactions and derivatives. researchgate.netnih.govsynplechem.com This is particularly relevant for exploring the chemical space around the this compound scaffold.

The integration of flow and automated systems represents a paradigm shift in how chemical synthesis is performed, promising more efficient, safer, and data-rich research. researchgate.netpharmtech.com

Advanced Spectroscopic Characterization Techniques

Unambiguous characterization is critical for any new compound. For a molecule containing both fluorine and iodine, advanced spectroscopic techniques are indispensable.

Future characterization efforts will likely rely heavily on:

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is an ideal NMR probe due to its 100% natural abundance and high sensitivity. researchgate.netnih.govnumberanalytics.com Advanced multidimensional ¹⁹F NMR techniques, such as ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments, will be crucial for the complete structural elucidation of this compound and its reaction products. nih.govnumberanalytics.comnumberanalytics.com The large chemical shift dispersion of ¹⁹F NMR provides exquisite sensitivity to the local chemical environment, making it a powerful tool for analyzing complex fluorinated molecules without the need for separation. nih.govrsc.orgresearchgate.netbiophysics.org

High-Resolution Mass Spectrometry (HRMS): Techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) will be essential for identifying and structurally characterizing organoiodine compounds. acs.orgnih.govacs.org By detecting specific fragment ions, such as I⁻, researchers can selectively identify iodine-containing molecules even in complex mixtures. acs.orgbohrium.comresearchgate.net

The data from these advanced techniques will provide detailed insights into molecular structure, conformation, and dynamics.

| Technique | Application for this compound | Key Advantages |

| ¹⁹F NMR | Structural elucidation, reaction monitoring, conformational analysis. | High sensitivity, 100% natural abundance, large chemical shift range, no background signal. researchgate.netnih.gov |

| LC-HRMS | Identification of iodine-containing products, structural confirmation. | Selective detection of organoiodine compounds, accurate mass measurement. acs.orgnih.gov |

Synergistic Approaches Combining Experimental and Computational Studies

The combination of experimental work with computational modeling provides a deeper understanding of reaction mechanisms, reactivity, and molecular properties. This synergistic approach is becoming a standard in modern chemical research.

For this compound, this synergy could be applied to:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and predict product distributions. rsc.orgaustinpublishinggroup.comresearchgate.net This is particularly valuable for understanding the mechanisms of novel catalytic transformations involving the C-I or C-F bonds. nih.govresearchgate.net

Predicting Molecular Properties: Computational methods can predict spectroscopic properties (e.g., NMR chemical shifts), which can then be compared with experimental data to confirm structural assignments.

Rational Catalyst Design: By modeling the interactions between the substrate and potential catalysts, researchers can rationally design more efficient and selective catalysts for specific transformations. nih.gov

This integrated approach accelerates the research cycle, allowing for more informed experimental design and a more profound understanding of the chemical principles at play.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(Iodomethyl)-6-(trifluoromethyl)oxane?

- Methodological Answer : The synthesis typically involves alkylation or nucleophilic substitution reactions. For example, iodomethyl groups can be introduced via reaction of trifluoromethyl-oxane precursors with iodine-containing reagents under basic conditions. A representative approach includes using cesium carbonate as a base in acetonitrile at elevated temperatures (e.g., 75°C), followed by purification via reversed-phase HPLC with mobile phases such as MeCN/water (0.1% formic acid) . Monitoring reaction progress via thin-layer chromatography (TLC) and LCMS is critical to confirm intermediate formation .

Q. How is this compound characterized structurally and analytically?

- Methodological Answer :

- LCMS : Used to confirm molecular ion peaks (e.g., m/z 775 [M+H]⁺) and monitor reaction intermediates. Retention times (e.g., 1.40 minutes under SMD-TFA05 conditions) are compared against standards .

- HPLC : Employed for purity assessment, often using a YMC-Actus Triart C18 column (100 × 330 mm, 5 μm) .

- NMR/X-ray crystallography : Supplementary Information (SI) in research articles may provide detailed spectroscopic data or crystallographic validation, though direct evidence for this compound is not explicitly documented in the provided materials .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Light and moisture sensitivity : The iodomethyl group is prone to photolytic degradation; storage in amber vials under inert gas (e.g., N₂) is recommended.

- Thermal stability : Avoid prolonged heating above 80°C, as trifluoromethyl and iodomethyl moieties may decompose. Stability tests via accelerated thermal gravimetric analysis (TGA) are advised .

Advanced Research Questions

Q. How can researchers optimize the introduction of the iodomethyl group into the oxane scaffold while minimizing side reactions?

- Methodological Answer :

- Leaving group selection : Use mesylates or tosylates as intermediates to enhance nucleophilic substitution efficiency. For example, 3-[[(4S)-dioxolane]methoxy]propyl methanesulfonate has been used as a precursor in analogous syntheses .

- Solvent and base optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) with strong bases like Cs₂CO₃ improve reaction rates. Kinetic studies via in situ IR spectroscopy can help identify optimal conditions .

- Radical inhibitors : Additives like BHT (butylated hydroxytoluene) may suppress unwanted radical pathways during iodination .

Q. How should contradictory spectroscopic data (e.g., LCMS vs. NMR) be resolved during characterization?

- Methodological Answer :

- Multi-technique validation : Cross-verify LCMS (m/z values) with high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR. For example, discrepancies in molecular ion peaks may arise from adduct formation in LCMS, necessitating deconvolution algorithms .

- Isotopic labeling : Use ¹²⁷I/¹²⁹I isotopic patterns in mass spectra to confirm iodomethyl presence .

- X-ray crystallography : If crystalline derivatives are obtainable, this provides unambiguous structural confirmation .

Q. What mechanistic pathways govern the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- SN2 vs. radical mechanisms : The iodomethyl group may participate in Suzuki-Miyaura couplings via oxidative addition of Pd⁰ catalysts. Computational studies (DFT) can model transition states to distinguish between SN2 displacement and single-electron transfer (SET) pathways .

- Trifluoromethyl effects : The electron-withdrawing trifluoromethyl group stabilizes adjacent transition states, accelerating substitution at the iodomethyl site. Kinetic isotope effect (KIE) studies can elucidate this further .

Q. What challenges arise during purification of this compound, and how can they be addressed?

- Methodological Answer :

- HPLC challenges : High lipophilicity due to the trifluoromethyl group may cause peak tailing. Use acidic modifiers (e.g., 0.1% formic acid) to improve resolution .

- Column chromatography : Silica gel may interact strongly with iodine; alternative stationary phases (e.g., C18-modified silica) or gradient elution with ethyl acetate/hexane mixtures are preferable .

- Crystallization difficulties : Co-crystallization agents (e.g., thiourea derivatives) can enhance crystal lattice stability for X-ray analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。